7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones. This compound is characterized by its complex structure, which includes a chromenone core, a piperazine ring, and a pyridine moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromenone intermediate with 1-(2-hydroxyethyl)piperazine under reflux conditions.
Attachment of the Pyridine Moiety: The final step involves the coupling of the piperazine-chromenone intermediate with 2-bromopyridine in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of chromenone ketones or aldehydes.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound’s chromenone core can be utilized in the design of fluorescent probes for detecting metal ions or biological molecules.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as kinases or proteases.
Antimicrobial Activity: It may exhibit antimicrobial properties against bacteria and fungi.
Medicine:
Drug Development: The compound can be explored as a lead molecule for developing new therapeutic agents targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers or coatings to impart specific properties such as fluorescence or antimicrobial activity.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can bind to the active site of enzymes, inhibiting their activity. The piperazine and pyridine moieties can enhance the compound’s binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2H-chromen-2-one: Lacks the pyridine moiety, which may affect its biological activity.
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(phenyl)-2H-chromen-2-one: Contains a phenyl group instead of a pyridine moiety, which may alter its chemical properties and reactivity.
Uniqueness: The presence of the pyridine moiety in 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-pyridin-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-12-11-23-7-9-24(10-8-23)14-17-19(26)5-4-15-13-16(21(27)28-20(15)17)18-3-1-2-6-22-18/h1-6,13,25-26H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPXNDLBGFMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.